molecular formula C13H13NO3 B11875481 Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11875481
M. Wt: 231.25 g/mol
InChI Key: MCVNRSKRPLZAGO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce hydroxyquinolines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-methyl-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

MCVNRSKRPLZAGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=CC=CC(=C21)C

Origin of Product

United States

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